1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide
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Overview
Description
1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive and useful in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide typically involves the reaction of cyclohexylamine with 2-cyanoaziridine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the aziridine ring. The reaction is usually carried out at room temperature to avoid decomposition of the sensitive aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols. This reaction is often facilitated by acidic or basic conditions.
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different reactivity and applications.
Reduction: Reduction of the cyano group can lead to the formation of primary amines.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols. Acidic or basic conditions are typically used to facilitate the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Ring Opening: The major products are the corresponding open-chain amines, alcohols, or thiols.
Oxidation: The major products are the corresponding oxides.
Reduction: The major products are primary amines.
Scientific Research Applications
1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring is highly strained, making it reactive towards nucleophiles such as DNA bases and cysteine residues in proteins. This reactivity leads to the formation of covalent bonds, resulting in the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Similar in structure but lacks the cyano group, making it less reactive.
1-[2-(2-Cyanoaziridin-1-yl)propan-2-yl]aziridine-2-carboxamide: Another cyanoaziridine derivative with different substituents, affecting its reactivity and applications.
Uniqueness
1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide is unique due to its combination of a cyclohexyl group and a cyanoaziridine moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective biological activity .
Properties
CAS No. |
64835-69-4 |
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Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
1-[1-(2-cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O/c13-6-9-7-15(9)12(4-2-1-3-5-12)16-8-10(16)11(14)17/h9-10H,1-5,7-8H2,(H2,14,17) |
InChI Key |
JXGHFAHRYQVMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(N2CC2C#N)N3CC3C(=O)N |
Origin of Product |
United States |
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